molecular formula C21H15ClN2OS2 B2798894 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide CAS No. 397277-76-8

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2798894
CAS No.: 397277-76-8
M. Wt: 410.93
InChI Key: TVXGPQOKJMYRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (CAS 397277-76-8) is a high-purity synthetic compound with a molecular formula of C21H15ClN2OS2 and a molecular weight of 410.93 . This chemical features a distinct molecular architecture, incorporating both thiophene and thiazole heterocyclic rings. The thiazole moiety is a privileged structure in medicinal chemistry, known to act as a ligand on various biological matrices and serving as a key pharmacophore in numerous therapeutic agents . Thiazole-containing compounds have demonstrated significant potential in pharmaceutical research, particularly as potent and selective kinase inhibitors, with some derivatives advancing to clinically approved treatments for conditions such as melanoma . The integration of the 5-chlorothiophene ring further enhances the molecule's complexity and potential for interaction in biological systems, making it a valuable scaffold for advanced drug discovery projects . This product is intended for research and development purposes exclusively. It is not approved for use in humans or animals, nor for application in diagnostic or therapeutic procedures. Researchers can procure this compound with a guaranteed purity of 95% or higher, ensuring consistency and reliability for their investigative work .

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS2/c22-18-12-11-17(27-18)16-13-26-21(23-16)24-20(25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXGPQOKJMYRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of thiazole derivatives and features a complex structure that includes:

  • Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Thiophene Ring : A five-membered ring made up of four carbon atoms and one sulfur atom.
  • Diphenylacetamide Moiety : This part consists of two phenyl groups attached to an acetamide group.

The molecular formula for this compound is C18H16ClN2SC_{18}H_{16}ClN_2S with a molecular weight of approximately 334.85 g/mol.

Antimicrobial Activity

Research indicates that thiazole derivatives are known for their antimicrobial properties. The presence of the thiazole ring in this compound enhances its ability to inhibit the growth of various bacterial and fungal strains. Studies have shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Compound NameActivity TypeTarget Organisms
This compoundAntimicrobialVarious bacterial strains
Other Thiazole DerivativesAntifungalFungal species

The mechanism of action for these compounds often involves disruption of cell wall synthesis or interference with nucleic acid metabolism in microorganisms .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results against human breast adenocarcinoma (MCF7) cell lines.

In a study utilizing the Sulforhodamine B (SRB) assay, it was found that compounds containing thiazole rings exhibited significant cytotoxic effects on cancer cells. The presence of electron-withdrawing groups like chlorine further enhances the anticancer activity by increasing the compound's reactivity towards biological targets .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition : It is hypothesized that this compound may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response and cancer progression.
    • Docking Studies : Molecular docking studies have demonstrated favorable binding interactions between the compound and COX enzymes, suggesting a potential mechanism for its anti-inflammatory and anticancer effects .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Evaluation : A study assessed various thiazole derivatives for their antimicrobial activity using a turbidimetric method. Results indicated that compounds similar to this compound exhibited significant inhibition against both bacterial and fungal strains.
  • Cytotoxicity Assays : In vitro assays on MCF7 cells revealed that this compound significantly reduced cell viability in a dose-dependent manner. This suggests its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on variations in the thiazole substituents and acetamide side chains. Key comparisons include:

Compound Name Substituents/Modifications Biological Target/Activity Key Findings
N-[4-(4-Hydroxy-3-Methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl on thiazole; simple acetamide COX-1/COX-2 (non-selective) IC₅₀ = 9.01 ± 0.01 mM (COX-1), 11.65 ± 6.20 mM (COX-2); anti-inflammatory activity in vivo.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl on thiazole; unsubstituted acetamide Structural mimic of benzylpenicillin Twisted conformation (61.8° dihedral angle); R₂²(8) hydrogen-bonded dimers.
N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole core; sulfamoyl and diphenyl groups Unknown (patented as potential therapeutic) Enhanced solubility due to sulfamoyl group; synthetic flexibility.
2-Chloro-N-[4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-yl]acetamide Trimethylphenyl on thiazole; chloroacetamide Anticancer (preclinical) Synthesized via chloroacetyl chloride coupling; structural rigidity.

Key Structural Differences :

  • Chlorothiophene vs. Chlorophenyl : The 5-chlorothiophen-2-yl group in the target compound introduces sulfur-mediated electronic effects and planar geometry, contrasting with the twisted dichlorophenyl group in . This may enhance π-π stacking with enzyme active sites.
  • Diphenylacetamide vs.
Physicochemical and Crystallographic Properties
  • Crystal Packing : The target compound’s diphenyl groups likely adopt a dihedral angle close to 85° (similar to 2,2-diphenylacetamide derivatives ), promoting R₂²(8) hydrogen-bonded motifs as seen in .
  • Solubility : Sulfamoyl-substituted analogues (e.g., ) exhibit higher aqueous solubility compared to the chlorothiophene variant, which may limit bioavailability.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of α-haloketones with thiourea derivatives. Subsequent acylation introduces the diphenylacetamide group. Key parameters include:
  • Temperature : 60–80°C for cyclization steps (DMF or THF as solvents) .
  • Catalysts : Use of bases like NaH or K₂CO₃ for deprotonation during acylation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or acetonitrile .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene chlorination at C5, thiazole N-linkage) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 416.9 for C₁₅H₁₀ClFN₂O₃S₃) .
  • X-ray Crystallography : Resolve crystal structures using SHELX programs to confirm bond angles and stereochemistry .

Q. What strategies ensure compound stability during storage and biological assays?

  • Methodological Answer :
  • Storage : Argon-atmosphere vials at –20°C in desiccated conditions to prevent hydrolysis of the acetamide group .
  • Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Q. Which purity assessment methods are most reliable for this compound?

  • Methodological Answer :
  • HPLC-PDA : Purity >98% confirmed via reverse-phase chromatography (λ = 254 nm) .
  • Elemental Analysis : Carbon/nitrogen percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 5-chlorothiophene with bromo or methoxy groups) and assess changes in activity .
  • Bioactivity Assays : Test against enzyme targets (e.g., COX/LOX isoforms) using in vitro inhibition assays (IC₅₀ determination) .
  • Data Correlation : Use multivariate analysis to link electronic (Hammett σ) or steric parameters (Taft’s Es) to activity trends .

Q. How should researchers resolve contradictions in biological activity data across different assay models?

  • Methodological Answer :
  • Assay Validation : Compare results across orthogonal platforms (e.g., cell-free vs. cell-based assays) to rule out false positives .
  • Metabolic Stability Testing : Use liver microsomes to assess if inactive results in vivo stem from rapid hepatic clearance .

Q. What computational tools are suitable for predicting target interactions or binding modes?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 active site) .
  • MD Simulations : GROMACS for 100-ns trajectories to evaluate binding stability under physiological conditions .
  • QSAR Models : Employ MOE or RDKit to correlate descriptors (logP, polar surface area) with experimental IC₅₀ values .

Q. What experimental approaches elucidate the mechanism of action in antimicrobial or anticancer studies?

  • Methodological Answer :
  • Target Identification : Use pull-down assays with biotinylated probes to isolate interacting proteins .
  • Transcriptomics : RNA-seq on treated bacterial/cancer cells to identify dysregulated pathways (e.g., folate biosynthesis) .

Q. How can researchers address low solubility in aqueous buffers during in vitro testing?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Salt Formation : Synthesize hydrochloride or sodium salts of the acetamide group .

Q. What methods are recommended for detecting and characterizing polymorphic forms?

  • Methodological Answer :
  • PXRD : Compare diffraction patterns of batches to identify polymorphs .
  • DSC/TGA : Monitor melting points and thermal decomposition profiles to assess stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.